Tricetin 7-O-glucoside
CAS No.: 77298-67-0
Cat. No.: VC0192560
Molecular Formula: C21H20O12
Molecular Weight: 464.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77298-67-0 |
|---|---|
| Molecular Formula | C21H20O12 |
| Molecular Weight | 464.38 |
Introduction
Chemical Identity and Structural Characteristics
Tricetin 7-O-glucoside, also known as glucotricin, is a glycosyloxyflavone derivative where a glucose moiety is attached to the tricetin backbone at the 7-O position. The compound is classified as a flavonoid-7-O-glycoside, featuring a flavonoid structure with a carbohydrate component O-glycosidically linked at the C7 position . This chemical configuration significantly influences its physicochemical properties and biological activities compared to its parent compound.
Molecular Properties
| Property | Tricetin | Tricetin 7-O-glucoside |
|---|---|---|
| Molecular Weight | Approximately 330 g/mol | 492.4 g/mol |
| Solubility | Less soluble in water | Enhanced water solubility |
| Bioavailability | Variable | Potentially altered due to glucosylation |
| Structure | Aglycone flavone | Glycosylated flavone |
| Functional groups | Multiple hydroxyl groups | Additional glucose moiety at 7-O position |
The attachment of the glucose moiety significantly impacts the compound's polarity, solubility, and consequently its bioavailability and interaction with biological systems.
Natural Sources and Occurrence
Tricetin 7-O-glucoside has been identified in several plant species, although comprehensive quantitative data remains limited. The compound's distribution appears to be primarily concentrated in certain grasses and food crops.
Plant Sources
Research has documented the presence of Tricetin 7-O-glucoside in various plant species, including:
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Cereal grains:
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Pseudocereals:
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Grasses:
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Other plant species:
These findings suggest that Tricetin 7-O-glucoside may play specific roles in plant metabolism, particularly in grasses and grain-producing plants. Its presence across these diverse plant families indicates evolutionary conservation of the biosynthetic pathways involved in its production.
Distribution in Plant Tissues
Though precise quantitative data is lacking, Tricetin 7-O-glucoside has been reported to occur in various plant tissues. In cereals, it is commonly found in bran fractions and flour , suggesting a potential role in the outer protective layers of grains. This distribution pattern aligns with the general tendency of flavonoids to accumulate in tissues exposed to environmental stressors, where they may serve protective functions.
Structure-Activity Relationships
The relationship between Tricetin 7-O-glucoside's chemical structure and its biological activities provides important insights into its function and potential applications.
Impact of Glycosylation
The addition of a glucose moiety at the 7-O position fundamentally alters the compound's interactions with biological systems. This modification typically:
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Increases water solubility while decreasing lipophilicity
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May alter the molecule's ability to cross cellular membranes
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Can protect certain functional groups from metabolic degradation
These structural alterations explain why Tricetin 7-O-glucoside may demonstrate different bioactivities compared to tricetin, despite sharing the same basic flavone skeleton.
Functional Classification
Tricetin 7-O-glucoside can be functionally categorized as:
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A beta-D-glucoside
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A dihydroxyflavone derivative
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A dimethoxyflavone derivative
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A glycosyloxyflavone
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A monosaccharide derivative
This multifaceted classification highlights the compound's complex structure and diverse potential for biological interactions.
Analytical Detection and Identification
The accurate identification and quantification of Tricetin 7-O-glucoside in plant materials and biological samples require sophisticated analytical techniques.
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with various detection methods represents the most common approach for analyzing Tricetin 7-O-glucoside. These techniques allow for the separation, identification, and quantification of the compound from complex matrices such as plant extracts. The glycosidic nature of the compound makes it particularly amenable to reversed-phase HPLC methods, which can effectively separate it from related flavonoids.
Spectroscopic Identification
Mass spectrometry has proven invaluable for the structural elucidation and confirmation of Tricetin 7-O-glucoside. The compound's standard InChI (International Chemical Identifier) has been established as InChI=1S/C21H20O12/c22-6-15-18(28)19(29)20(30)21(33-15)31-8-3-9(23)16-10(24)5-13(32-14(16)4-8)7-1-11(25)17(27)12(26)2-7/h1-5,15,18-23,25-30H,6H2/t15-,18-,19+,20-,21-/m1/s1, facilitating its standard identification across chemical databases.
Research Status and Knowledge Gaps
Despite the growing interest in flavonoid glycosides, current literature on Tricetin 7-O-glucoside remains limited. The Human Metabolome Database explicitly notes that "very few articles have been published on Tricin 7-glucoside" , highlighting significant knowledge gaps.
Current Research Limitations
Several limitations affect the current state of research on Tricetin 7-O-glucoside:
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Inconsistent reporting of molecular properties across databases
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Limited quantitative data on its natural occurrence
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Sparse investigation of its biological activities compared to its parent compound
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Minimal studies on its pharmacokinetics and metabolism
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Lack of standardized analytical methods specifically optimized for its detection
Future Research Directions
To advance understanding of Tricetin 7-O-glucoside, future research should prioritize:
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Comprehensive characterization of its physicochemical properties and structural confirmation
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Quantitative analysis of its distribution across plant species and tissues
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Systematic evaluation of its biological activities, particularly in comparison to tricetin
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Investigation of its bioavailability, metabolism, and pharmacokinetics
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Assessment of potential health benefits related to consumption of foods containing this compound
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